![molecular formula C22H21N3O4 B6327274 Fmoc-His-OMe (Fmoc-L-His-OMe) CAS No. 160450-10-2](/img/structure/B6327274.png)
Fmoc-His-OMe (Fmoc-L-His-OMe)
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Overview
Description
Fmoc-His-OMe, also known as Fmoc-L-His-OMe, is a derivative of histidine that is commonly used in peptide synthesis. It is a useful research chemical for a variety of research applications .
Synthesis Analysis
Fmoc-His-OMe is synthesized using Fmoc solid-phase peptide synthesis (SPPS), which is the method of choice for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other common methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis
The molecular formula of Fmoc-His-OMe is C22H21N3O4. Its molecular weight is 391.4 g/mol.Chemical Reactions Analysis
Fmoc-His-OMe is involved in various chemical reactions during peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis
Fmoc-His-OMe is a solid substance at room temperature. Its physical and chemical properties are largely determined by its molecular structure, which includes a fluorenyl group that is highly fluorescent .Scientific Research Applications
Hydrogel Formation
Abstract: Hydrogels composed of low molecular weight molecules play a crucial role in biomedical applications. Fmoc-His-OMe has been investigated for its ability to self-assemble into hydrogels. Several factors contribute to hydrogel formation, including the presence of Fmoc, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions . Understanding these mechanisms can lead to innovative drug delivery systems and tissue engineering scaffolds.
Membrane and Coating Formulation
Fmoc-His-OMe hydrogels have been proposed for membrane and coating applications. Their self-supporting nature makes them suitable for creating protective barriers, drug-eluting patches, and wound dressings. These applications benefit from the hydrogel’s biocompatibility and tunable properties .
Mechanism of Action
Mode of Action
The fmoc group is known to promote hydrophobic and π-π stacking interactions due to its intrinsic hydrophobicity and aromaticity . These interactions could influence the compound’s interaction with its targets.
Result of Action
Histidine and its derivatives are known to play a role in mitigating oxidative stress , which might hint at the potential effects of Fmoc-His-OMe.
Future Directions
properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNUBXPJQOMJC-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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